molecular formula C20H19N3O4 B14103506 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14103506
M. Wt: 365.4 g/mol
InChI Key: MDXWWTZOVRJIDC-UHFFFAOYSA-N
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Description

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted hydrazine and an α,β-unsaturated carbonyl compound can yield the desired core structure.

    Functional Group Modifications: Subsequent steps involve the introduction of ethoxy and hydroxy groups at specific positions on the phenyl rings. This can be achieved through selective substitution reactions using reagents such as ethyl iodide and sodium hydroxide.

    Final Assembly: The final step involves the coupling of the modified phenyl rings with the pyrrolo[3,4-c]pyrazole core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium cyanide.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Compounds with modified functional groups.

Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-ethyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific functional groups and their positions, which contribute to its distinct chemical properties and potential applications. The presence of both ethoxy and hydroxy groups on the phenyl rings, along with the pyrrolo[3,4-c]pyrazole core, makes it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H19N3O4/c1-3-27-15-10-11(8-9-14(15)25)19-16-17(12-6-4-5-7-13(12)24)21-22-18(16)20(26)23(19)2/h4-10,19,24-25H,3H2,1-2H3,(H,21,22)

InChI Key

MDXWWTZOVRJIDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C)NN=C3C4=CC=CC=C4O)O

Origin of Product

United States

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